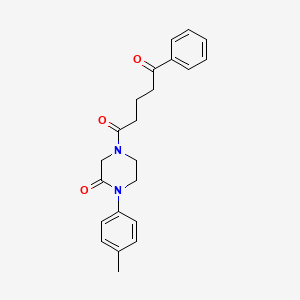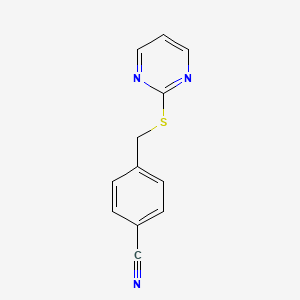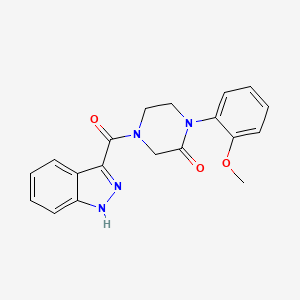![molecular formula C17H16F3NO2 B5536792 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features both phenoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxyacetamides.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]ethanamide
- 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]propionamide
Uniqueness
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the phenoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds without this group.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-6-7-15(12(2)8-11)23-10-16(22)21-14-5-3-4-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORAHQJOBJOGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)
![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)
![N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B5536751.png)
![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)


![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)
![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)
![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one](/img/structure/B5536801.png)
![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)
![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)
